molecular formula C8H5BrI2N2O B1441519 6-bromo-3,7-diiodo-4-methoxy-2H-indazole CAS No. 1082040-60-5

6-bromo-3,7-diiodo-4-methoxy-2H-indazole

Cat. No.: B1441519
CAS No.: 1082040-60-5
M. Wt: 478.85 g/mol
InChI Key: VGWIJCYCTMSBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3,7-diiodo-4-methoxy-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a methoxy-substituted indazole derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,7-diiodo-4-methoxy-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-3,7-diiodo-4-methoxy-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3,7-diiodo-2H-indazole
  • 4-methoxy-2H-indazole
  • 3,7-diiodo-2H-indazole

Uniqueness

6-bromo-3,7-diiodo-4-methoxy-2H-indazole is unique due to the combination of bromine, iodine, and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific research applications .

Properties

IUPAC Name

6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrI2N2O/c1-14-4-2-3(9)6(10)7-5(4)8(11)13-12-7/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIJCYCTMSBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=NNC(=C12)I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrI2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Reactant of Route 2
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Reactant of Route 3
Reactant of Route 3
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Reactant of Route 4
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Reactant of Route 5
6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Reactant of Route 6
6-bromo-3,7-diiodo-4-methoxy-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.